2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Description
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including structures related to 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, have been synthesized and characterized for their fluorescent properties. These compounds exhibit fluorescence in the blue region of the visible spectrum upon UV irradiation, suggesting potential applications in material science for the development of fluorescent materials and optical devices (Hasan, Abbas, & Akhtar, 2011).
Crystal Structure Analysis
Crystal structure analysis of pyrazole derivatives has provided insights into their molecular configurations, which is crucial for understanding their reactivity and potential as building blocks in organic synthesis. For instance, the study of pyrazolium cation derivatives highlighted the significance of hydrogen bonding in stabilizing crystal structures, which could be beneficial for designing new materials with specific properties (Baumer et al., 2004).
Bioassay Screening
The dimeric bis[dicarboxylatotetraorganodistannoxanes] derived from bis(pyrazol-1-yl)acetic acid and its analogs have been characterized for their low fungicide, insecticide, miticide activities, and certain cytotoxicities for Hela cells in vitro. These findings suggest potential applications in developing new bioactive compounds for agricultural and medicinal purposes (Wen et al., 2005).
Antioxidant Studies
Research into the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 led to the identification of new glucosidated compounds with significant antioxidant activities. This demonstrates the potential of using microbial cultures to generate bioactive metabolites from pyrazole derivatives, which could be explored further for pharmaceutical and nutraceutical applications (Hsu et al., 2007).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their effectiveness in corrosion inhibition of mild steel in hydrochloric acid solution. These studies reveal that pyrazoline compounds can significantly enhance the corrosion resistance of metals, highlighting their potential as corrosion inhibitors in industrial applications (Lgaz et al., 2020).
Properties
IUPAC Name |
2-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-6-12-8(3)9(5-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFNSXQPZLUJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.